molecular formula C28H27N5O3S B2953880 N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide CAS No. 392680-01-2

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2953880
CAS No.: 392680-01-2
M. Wt: 513.62
InChI Key: IPTOWJBCLNIJRF-UHFFFAOYSA-N
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Description

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide is a structurally complex compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 2. The triazole ring is further functionalized with a thioether-linked indolin-1-yl-2-oxoethyl moiety and a methylacetamide group bearing a 4-methoxyphenyl substituent.

The compound’s design integrates multiple heterocyclic and aromatic systems, which may enhance binding affinity and metabolic stability.

Properties

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O3S/c1-36-23-13-11-20(12-14-23)17-26(34)29-18-25-30-31-28(33(25)22-8-3-2-4-9-22)37-19-27(35)32-16-15-21-7-5-6-10-24(21)32/h2-14H,15-19H2,1H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTOWJBCLNIJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide (commonly referred to as the compound) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound has the following characteristics:

Property Details
Molecular Formula C28H27N5O3S
Molecular Weight 513.62 g/mol
IUPAC Name N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide
Purity Typically 95%

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Specifically, derivatives of triazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). In one study, related indole-containing compounds demonstrated low minimum inhibitory concentrations (MICs) against MRSA, suggesting that the presence of indolin and triazole structures may enhance antimicrobial efficacy .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through in vitro studies. For instance, derivatives with similar structural motifs have shown promising antiproliferative activities against a range of cancer cell lines. In particular, compounds with indolin and triazole functionalities have been linked to significant cytotoxic effects on rapidly dividing cancer cells. Research has indicated that these compounds can inhibit cell growth effectively at micromolar concentrations .

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives are also noteworthy. Compounds similar to the one have been shown to reduce inflammation markers in various experimental models. This suggests that the compound may possess therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A recent investigation highlighted the synthesis of triazole derivatives and their antimicrobial efficacy against Candidas species. The study found that specific substitutions on the phenyl ring significantly enhanced biological activity .
  • Anticancer Evaluation :
    • Another study focused on the cytotoxic effects of indole-triazole compounds against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 μM, indicating strong antiproliferative activity .
  • Anti-inflammatory Research :
    • Research conducted on related compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro, supporting their potential use in managing inflammatory conditions .

Scientific Research Applications

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide is a chemical compound with the molecular formula C28H27N5O3SC_{28}H_{27}N_5O_3S and a molecular weight of 513.62 g/mol. It is also known by the IUPAC name N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide. This compound, typically with a purity of 95%, is intended for research applications.

Scientific Research Applications

This compound is investigated for its potential biological activities, specifically antimicrobial, anticancer, and anti-inflammatory properties. The presence of a triazole moiety in the compound contributes to these activities .

Antimicrobial Activity

Triazole derivatives have demonstrated effectiveness against bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). Indole-containing compounds with indolin and triazole structures may enhance antimicrobial efficacy. The introduction of a sulfur atom into the triazole ring can improve the bioactivity of the compounds . This may be due to the increased lipophilicity and modulation of electron density in the triazole ring caused by the sulfur atom, which enhances transmembrane diffusion and interaction with macromolecular targets .

Anticancer Properties

In vitro studies have explored the potential of this compound as an anticancer agent. Derivatives with similar structural motifs have exhibited antiproliferative activities against cancer cell lines. Compounds with indolin and triazole functionalities have been linked to cytotoxic effects on rapidly dividing cancer cells and can effectively inhibit cell growth at micromolar concentrations.

Anti-Inflammatory Effects

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Variations: Replacement of the 1,2,4-triazole with oxadiazole (e.g., ) or thiazolidinone (e.g., ) alters solubility and binding kinetics. Thiazolidinone derivatives often exhibit enhanced metabolic stability but reduced synthetic yields (e.g., 70% in ). Isoxazole-containing analogues (e.g., ) show moderate activity scores (5.797), suggesting substituent-dependent efficacy.

Indole/indolinyl moieties are critical for interactions with aromatic residues in enzyme active sites, as seen in acetylcholinesterase inhibitors .

Synthetic Feasibility :

  • S-Alkylation methods for triazole-thioacetamide derivatives (e.g., ) are widely used but may require optimization for sterically hindered substrates like the target compound.

Functional Comparisons

Enzyme Inhibition Potential

  • Acetylcholinesterase (AChE) Inhibition : Benzofuran-triazole hybrids (e.g., ) and oxadiazole-indole derivatives (e.g., ) demonstrate AChE inhibition, a property likely shared by the target compound due to its triazole-indole scaffold.
  • Antimicrobial Activity : Thiazole derivatives (e.g., ) and spiro-indole compounds (e.g., ) highlight the role of heterocycles in antimicrobial efficacy, though the target’s methoxyphenyl group may shift selectivity toward eukaryotic targets.

Physicochemical Properties

  • CMC Determination : Quaternary ammonium compounds (e.g., BAC-C12 in ) exhibit micelle formation at 0.4–8.3 mM, suggesting that the target’s amphiphilic structure (triazole + acetamide) may similarly aggregate, affecting bioavailability.
  • Thermal Stability: Thiazolidinone derivatives () melt at 164–166°C, whereas oxadiazole analogues () lack reported data. The target compound’s melting point is uncharacterized but likely exceeds 150°C based on aromatic stacking.

Methodological Considerations in Similarity Assessment

  • Structural vs. Functional Similarity : Computational methods (e.g., Tanimoto coefficients) prioritize structural overlap, while functional similarity relies on shared biological endpoints . The target compound’s indole-triazole scaffold aligns with AChE inhibitors (), but substituent variations (e.g., methoxyphenyl vs. pyridinyl) may alter selectivity.
  • Limitations : emphasizes that dissimilarity in one structural region (e.g., triazole vs. oxadiazole) can lead to divergent biological outcomes despite overall similarity .

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